molecular formula C10H9ClN2S B2837290 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole CAS No. 946418-97-9

5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole

Cat. No. B2837290
CAS RN: 946418-97-9
M. Wt: 224.71
InChI Key: LGBRTOPGROGHSE-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole” is a type of organic compound that contains a thiadiazole ring. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One study focused on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives, demonstrating moderate antimicrobial activity against pathogenic strains like Escherichia coli, Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Properties

Research into thiazole and thiadiazole derivatives incorporating the thiazole moiety has reported significant anticancer activities, especially against Hepatocellular carcinoma (HepG-2) cell lines. Compounds derived from 4-Methyl-2-phenylthiazole-5-carbohydrazide showed notable efficacy, highlighting the potential of thiadiazole derivatives as anticancer agents (Gomha et al., 2017).

Corrosion Inhibition

The 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic environments. Some derivatives demonstrated effective protection properties, while others stimulated corrosion at low concentrations. This highlights the potential for specific thiadiazole derivatives in corrosion prevention applications (Bentiss et al., 2007).

Pharmacological Significance

A study on substituted 1,3,4-thiadiazoles revealed their anticonvulsant activity. The presence of specific aromatic substituents significantly influenced their potency, offering a new class of anticonvulsant agents that compare favorably with standard drugs (Chapleo et al., 1986).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting that their targets may be proteins or enzymes essential for microbial growth and survival.

Mode of Action

These interactions can alter the conformation or activity of the target proteins or enzymes, leading to inhibition of microbial growth .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

If it acts as an antimicrobial agent, it may lead to the death of microbial cells by disrupting essential cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target molecules. The presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

properties

IUPAC Name

5-chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBRTOPGROGHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole

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